molecular formula C15H9ClN4O5 B2535058 (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate CAS No. 481663-58-5

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate

Cat. No.: B2535058
CAS No.: 481663-58-5
M. Wt: 360.71
InChI Key: LXSDEESKHDPVCL-UHFFFAOYSA-N
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Description

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C15H9ClN4O5 and its molecular weight is 360.71. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of peptides , suggesting that this compound may also interact with amino acids or proteins.

Mode of Action

Related compounds have been used as coupling reagents in peptide synthesis . This suggests that this compound might also interact with its targets by forming bonds with them, facilitating the synthesis of larger molecules.

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence the pathways related to protein synthesis and modification.

Result of Action

If it acts as a coupling reagent in peptide synthesis , it could facilitate the formation of peptide bonds, leading to the synthesis of proteins or peptides.

Biological Activity

The compound (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate is a derivative of benzotriazine and nitrobenzoate with potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzotriazine core with a nitrobenzoate substituent. Its molecular formula is C12H10ClN3O4C_{12}H_{10}ClN_3O_4, with a molecular weight of approximately 295.68 g/mol.

1. Antibacterial Activity

Research indicates that benzotriazine derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated that they effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Target CompoundS. aureusTBD
Target CompoundE. coliTBD

2. Anticancer Activity

The anticancer potential of nitrobenzoate-derived compounds has been documented in various studies. For instance, nitrobenzoate derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth . The target compound's structural features may enhance its affinity for cancer cell receptors, leading to increased cytotoxicity.

A specific case study involving a related compound demonstrated its ability to inhibit tubulin polymerization in cancer cells, which is crucial for cell division . This suggests that the target compound may also exert similar effects.

3. Anti-inflammatory Activity

Benzotriazine derivatives have been associated with anti-inflammatory effects. Research indicates that these compounds can suppress pro-inflammatory cytokines and reduce inflammation in various models . The target compound's nitro group may play a role in modulating inflammatory pathways.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of a nitrobenzoate derivative on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM . The study also highlighted the compound's ability to inhibit angiogenesis, a critical factor in tumor progression.
  • Antibacterial Testing : Another investigation assessed the antibacterial activity of various benzotriazine derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as therapeutic agents .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O5/c16-9-5-6-13(20(23)24)11(7-9)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSDEESKHDPVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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